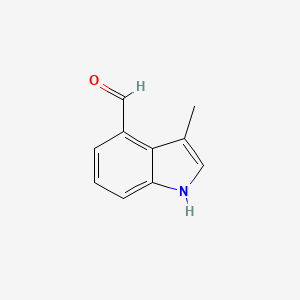
3-Methyl-1H-indole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methyl group at the third position and an aldehyde group at the fourth position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indole-4-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux conditions .
化学反应分析
Types of Reactions: 3-Methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: 3-Methyl-1H-indole-4-carboxylic acid.
Reduction: 3-Methyl-1H-indole-4-methanol.
Substitution: Various substituted indoles depending on the electrophile used.
科学研究应用
3-Methyl-1H-indole-4-carbaldehyde has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Methyl-1H-indole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The indole ring can participate in π-π interactions and hydrogen bonding, influencing biological pathways .
相似化合物的比较
Indole-3-carbaldehyde: Similar structure but lacks the methyl group at the third position.
1-Methylindole-3-carboxaldehyde: Similar structure but with a methyl group at the first position instead of the third.
Uniqueness: 3-Methyl-1H-indole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its reactivity and applications. The presence of the methyl group at the third position enhances its stability and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
3-methyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-5-11-9-4-2-3-8(6-12)10(7)9/h2-6,11H,1H3 |
InChI 键 |
LPPJYURDHKKFCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC2=CC=CC(=C12)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



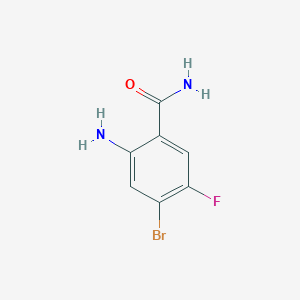

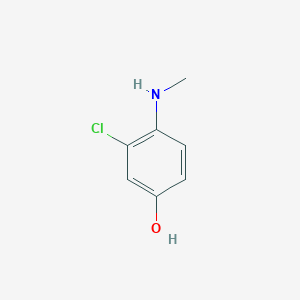
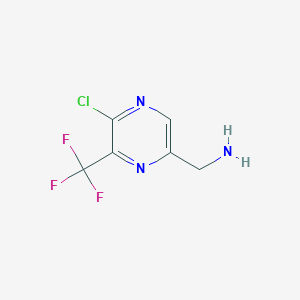
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13133744.png)
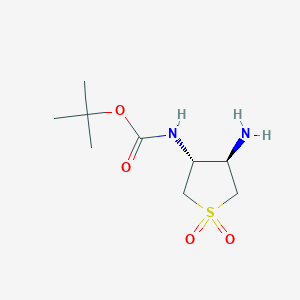
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
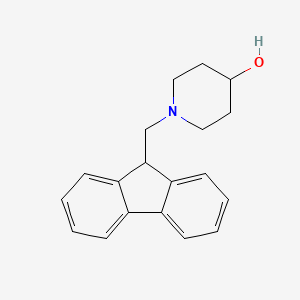
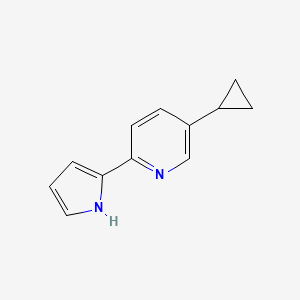
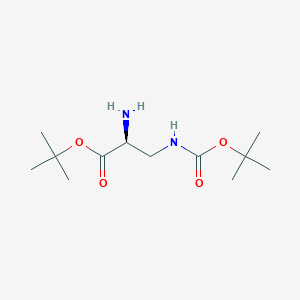
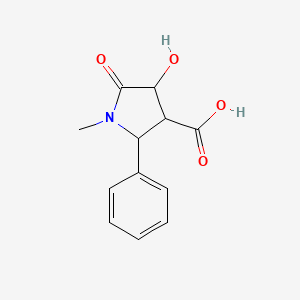
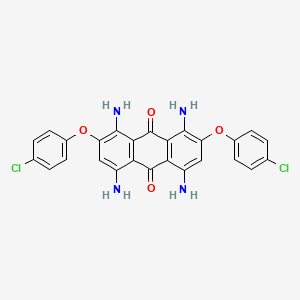
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
